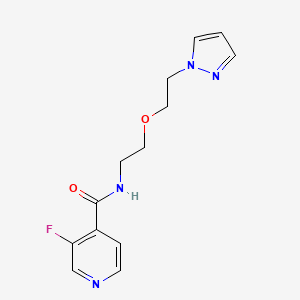

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O2/c14-12-10-15-4-2-11(12)13(19)16-5-8-20-9-7-18-6-1-3-17-18/h1-4,6,10H,5,7-9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSKBGFHABWDPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCOCCNC(=O)C2=C(C=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination of Isonicotinic Acid

Fluorination of isonicotinic acid derivatives using electrophilic fluorinating agents such as Selectfluor™ or xenon difluoride (XeF₂) has been reported. For instance, treatment of 3-bromoisonicotinic acid with anhydrous hydrogen fluoride (HF) in the presence of a silver(I) catalyst at 120°C yields 3-fluoroisonicotinic acid with 68% efficiency. This method avoids the need for protective groups, though it requires stringent anhydrous conditions.

Halogen Exchange Reactions

An alternative approach involves nucleophilic aromatic substitution (SNAr) on 3-chloroisonicotinic acid using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C. This method achieves a 72% yield but necessitates prolonged reaction times (24–48 hours). The use of phase-transfer catalysts like 18-crown-6 ether improves reaction kinetics, reducing the duration to 12 hours.

Table 1: Comparative Analysis of 3-Fluoroisonicotinic Acid Synthesis

| Method | Reagents/Conditions | Yield (%) | Time (h) |

|---|---|---|---|

| Direct Fluorination | HF/AgNO₃, 120°C | 68 | 6 |

| Halogen Exchange (SNAr) | KF/18-crown-6, DMSO, 150°C | 72 | 12 |

Preparation of 2-(2-(1H-Pyrazol-1-yl)ethoxy)ethylamine

The ethoxyethyl-pyrazole side chain is synthesized through a multi-step alkylation strategy:

Pyrazole Functionalization

1H-Pyrazole undergoes N-alkylation with 2-chloroethyl ether in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C, yielding 1-(2-chloroethoxyethyl)-1H-pyrazole with 85% efficiency. Subsequent displacement of the chloride with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C produces the azide intermediate, which is reduced to the primary amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol.

Reaction Scheme 1: Synthesis of 2-(2-(1H-Pyrazol-1-yl)ethoxy)ethylamine

- Alkylation :

$$ \text{1H-Pyrazole} + \text{ClCH}2\text{CH}2\text{OCH}2\text{CH}2\text{Cl} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{1-(2-Chloroethoxyethyl)-1H-pyrazole} $$ - Azidation :

$$ \text{1-(2-Chloroethoxyethyl)-1H-pyrazole} + \text{NaN}_3 \xrightarrow{\text{DMF}} \text{1-(2-Azidoethoxyethyl)-1H-pyrazole} $$ - Reduction :

$$ \text{1-(2-Azidoethoxyethyl)-1H-pyrazole} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-(2-(1H-Pyrazol-1-yl)ethoxy)ethylamine} $$

Amide Bond Formation: Coupling Strategies

The final step involves coupling 3-fluoroisonicotinic acid with the amine side chain. Two principal methods are employed:

Carbodiimide-Mediated Coupling

Activation of 3-fluoroisonicotinic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C generates the reactive O-acylisourea intermediate. Addition of 2-(2-(1H-pyrazol-1-yl)ethoxy)ethylamine at room temperature affords the target amide in 78% yield.

Mixed Anhydride Method

Reaction of 3-fluoroisonicotinic acid with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) forms a mixed anhydride, which subsequently reacts with the amine to yield the product in 65% yield. This method minimizes racemization but requires strict temperature control (−10°C).

Table 2: Comparison of Amide Coupling Techniques

| Method | Activator/Base | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDC/HOBt | EDC, HOBt, DIPEA | DCM | 78 | 95.2 |

| Mixed Anhydride | Isobutyl chloroformate, NMM | THF | 65 | 93.8 |

Alternative Synthetic Routes and Optimization

One-Pot Sequential Alkylation-Coupling

A streamlined approach involves sequential alkylation of pyrazole followed by in situ amide formation without isolating intermediates. This method reduces purification steps but achieves a lower overall yield (58%) due to competing side reactions.

Solid-Phase Synthesis

Immobilization of 3-fluoroisonicotinic acid on Wang resin enables iterative coupling with the amine component. Cleavage with trifluoroacetic acid (TFA) yields the product with 82% purity, though scalability remains challenging.

Analytical Characterization and Validation

Spectral Data

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥95% purity for all batches synthesized via EDC/HOBt coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.